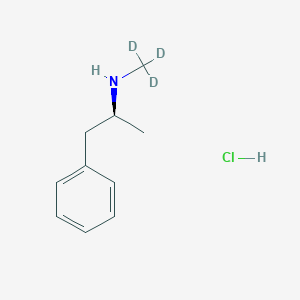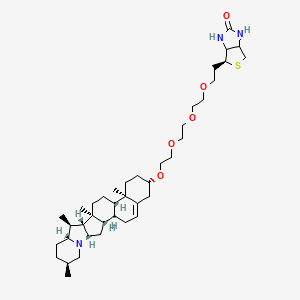
17-epi-Desogestrel Nitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-epi-Desogestrel Nitrate is a synthetic steroidal compound and an intermediate in the synthesis of 17-epi-Desogestrel, a β-isomer of Desogestrel. Desogestrel is a progestogen with low androgenic potency, commonly used in contraceptive formulations. The molecular formula of this compound is C22H29NO3, and it has a molecular weight of 355.48.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 17-epi-Desogestrel Nitrate involves several steps, starting from commercially available steroid precursors. The key steps include:
Oxidation: The commercially available delta 8 estradiol methyl ether is oxidized under Oppenauer conditions with benzaldehyde, butylated hydroxytoluene, and aluminum isopropoxide to form the corresponding 17-ketone.
Hydroxylation: The 17-ketone undergoes microbiological hydroxylation to introduce the 11-hydroxy group.
Nitration: The hydroxylated intermediate is then nitrated to form this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 17-epi-Desogestrel Nitrate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Nitration and other substitution reactions to introduce functional groups.
Common Reagents and Conditions:
Oxidation: Benzaldehyde, butylated hydroxytoluene, aluminum isopropoxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, sulfuric acid.
Major Products Formed:
Oxidation: Formation of 17-ketone intermediates.
Reduction: Formation of hydroxylated derivatives.
Substitution: Formation of nitrated products like this compound.
Applications De Recherche Scientifique
17-epi-Desogestrel Nitrate is primarily used as an intermediate in the synthesis of 17-epi-Desogestrel, which is a progestogen with low androgenic potency. Its applications include:
Chemistry: Used in the synthesis of steroidal compounds.
Biology: Studied for its effects on hormonal pathways.
Medicine: Used in the development of contraceptive formulations.
Industry: Employed in the large-scale production of progestogens.
Mécanisme D'action
The mechanism of action of 17-epi-Desogestrel Nitrate involves its conversion to 17-epi-Desogestrel, which binds selectively to the progesterone receptor. This binding acts like a transcription factor, leading to modifications in mRNA synthesis and subsequent biological effects . The molecular targets include the progesterone receptor, and the pathways involved are related to hormonal regulation and reproductive health .
Comparaison Avec Des Composés Similaires
Desogestrel: A progestogen with low androgenic potency, used in contraceptive formulations.
Etonogestrel: Another synthetic progestogen used in contraceptive implants and vaginal rings.
Comparison:
Desogestrel: 17-epi-Desogestrel Nitrate is an intermediate in its synthesis and has similar progestogenic properties but differs in its structural configuration.
Etonogestrel: While both compounds are used in contraceptive formulations, this compound is specifically an intermediate in the synthesis of 17-epi-Desogestrel, whereas etonogestrel is used directly in medical applications.
Propriétés
Formule moléculaire |
C22H29NO3 |
|---|---|
Poids moléculaire |
355.5 g/mol |
Nom IUPAC |
[(8S,9S,13S,14S,17R)-13-ethyl-17-ethynyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] nitrate |
InChI |
InChI=1S/C22H29NO3/c1-4-21-14-15(3)20-17-9-7-6-8-16(17)10-11-18(20)19(21)12-13-22(21,5-2)26-23(24)25/h2,8,17-20H,3-4,6-7,9-14H2,1H3/t17?,18-,19-,20+,21-,22-/m0/s1 |
Clé InChI |
SICRALLOIHYLAT-BHPIROGQSA-N |
SMILES isomérique |
CC[C@]12CC(=C)[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O[N+](=O)[O-])CCC4=CCCCC34 |
SMILES canonique |
CCC12CC(=C)C3C(C1CCC2(C#C)O[N+](=O)[O-])CCC4=CCCCC34 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


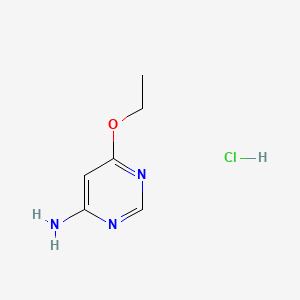

![1-Methyl-4-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyrazol-1-yl]piperidine-d3](/img/structure/B13847956.png)
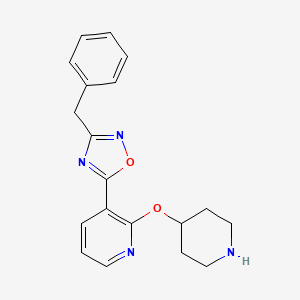
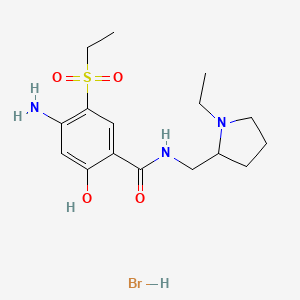
![[4-hydroxy-2-methoxy-6-[(Z)-pentadec-9-enyl]phenyl] acetate](/img/structure/B13847974.png)
![N6-{[(2-Phenylethyl)amino]carbonothioyl}lysine-13C6,15N2](/img/structure/B13847975.png)

![2-[2-[(Z)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethylamino]butanedioic acid](/img/structure/B13847985.png)
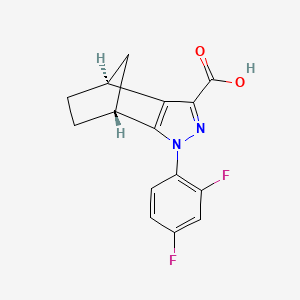
![9-[(4aR,6R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-1H-purin-6-one](/img/structure/B13847994.png)
